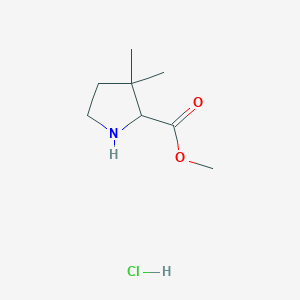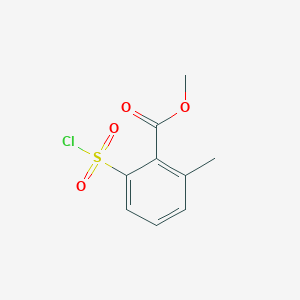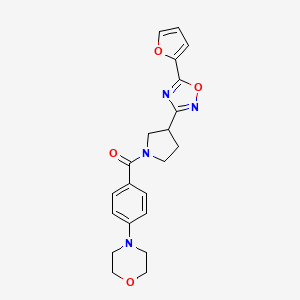
Chembl4577500
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds and its stability under various conditions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Database for Drug Discovery
ChEMBL, an Open Data database, has become a fundamental resource in chemical biology and drug discovery research. It contains comprehensive binding, functional, and ADMET information for a vast number of compounds. These data are meticulously abstracted from primary literature, curated, and standardized to facilitate research across various domains of chemical biology and drug discovery. The database encompasses over 5.4 million bioactivity measurements for more than 1 million compounds, targeting 5200 protein entities. Access to ChEMBL is facilitated through a web interface, data downloads, and web services, providing a critical tool for researchers seeking to understand and develop new therapeutic agents (Gaulton et al., 2011).
Enhancements and Features
Over the years, ChEMBL has seen significant enhancements and the integration of new features. The database now includes bioactivity data from neglected disease screening, crop protection, drug metabolism, and patents. Recent updates have improved the user experience with the annotation of assays and targets using ontologies, inclusion of targets and indications for clinical candidates, addition of metabolic pathways, and calculation of structural alerts. These improvements make ChEMBL a more versatile tool for drug discovery, offering deeper insights and facilitating the exploration of chemical and biological interactions (Gaulton et al., 2016).
Web Services and Data Accessibility
ChEMBL's web services have been updated to streamline access to drug discovery data and utilities. The enhancements significantly increase the amount of data available from the underlying database and introduce new functionalities. These services are crucial for developers and researchers looking to integrate ChEMBL data into their applications and workflows, supporting a wide range of drug discovery and chemical biology research (Davies et al., 2015).
Expansion into Crop Protection
Recognizing the applicability of its data beyond human health, ChEMBL has expanded to include bioactivity data relevant to crop protection. This includes a comprehensive dataset on insecticidal, fungicidal, and herbicidal compounds and assays. Such expansion broadens the utility of ChEMBL, making it an invaluable resource for research in agriculture and pest management, alongside its traditional focus on medicinal chemistry (Gaulton et al., 2015).
Direct Data Deposition
ChEMBL has introduced a new system for data deposition, allowing for the updating of datasets and deposition of supplementary data. This system, coupled with a redesigned web interface, enhances the search and filtering capabilities of the database. These features facilitate the direct engagement of the scientific community with ChEMBL, encouraging the submission of experimental data and enabling researchers to easily access and utilize the database for their scientific inquiries (Mendez et al., 2018).
Mechanism of Action
Target of Action
Chembl4577500, like many other bioactive molecules, interacts with specific targets in the body to exert its effects . The primary targets of this compound are yet to be identified. These targets play crucial roles in various biological processes and are often proteins or enzymes that the compound can bind to, thereby modulating their activity.
Mode of Action
The mode of action of this compound involves its interaction with its targets. When this compound binds to its target, it can either enhance or inhibit the target’s activity, leading to changes in the downstream biological processes . The exact nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
This compound likely affects certain biochemical pathways. These pathways are a series of chemical reactions that take place within a cell, and the compound’s interaction with its target can lead to changes in these reactions . The affected pathways and their downstream effects are subject to ongoing research.
Pharmacokinetics
Pharmacokinetics involves the study of how the body absorbs, distributes, metabolizes, and excretes drugs . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound determine its bioavailability, i.e., the proportion of the drug that enters the circulation and is able to have an active effect. Detailed pharmacokinetic studies of this compound are needed to outline these properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions for the compound . Understanding these influences can help optimize the use of this compound and improve its therapeutic effectiveness.
Safety and Hazards
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-3-34-21-7-5-4-6-18(21)25-22(31)15-30-24(32)28-12-13-29-20(23(28)27-30)14-19(26-29)16-8-10-17(33-2)11-9-16/h4-14H,3,15H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTMPFUPFXEDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(3-Chlorophenyl)ethyl]carbamoyl}methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2467503.png)
![2-Cyclopropyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2467504.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467505.png)
![2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride](/img/structure/B2467506.png)
![4-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2467507.png)



![1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B2467513.png)


![2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2467521.png)

